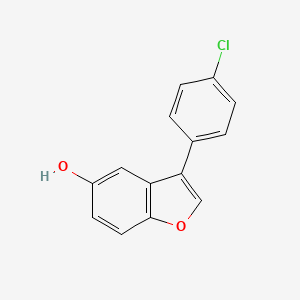

3-(4-Chlorophenyl)-1-benzofuran-5-ol

Description

Historical Context and Evolution of Benzofuran-Based Compounds in Chemical Biology

The journey of benzofuran (B130515) chemistry began with the isolation of the parent compound, benzofuran (also known as coumarone), from coal tar. researchgate.net The furan (B31954) ring itself was first described by Limpricht, who isolated it from pinewood. mdpi.com The synthesis of benzofuran was first achieved by Perkin in 1870 from coumarin. mdpi.com Initially, research into benzofuran and its derivatives was primarily of academic interest. However, as the fields of organic and medicinal chemistry advanced, the unique structural features of the benzofuran scaffold—a benzene (B151609) ring fused to a furan ring—drew the attention of scientists. mdpi.com This scaffold is present in a wide array of natural products, particularly in plants from families such as Asteraceae, Rutaceae, and Liliaceae. researchgate.netspectrabase.com The discovery of naturally occurring benzofurans with potent biological activities marked a turning point, propelling these compounds into the realm of chemical biology and drug discovery. nih.gov

Importance of the Benzofuran Scaffold in Medicinal Chemistry Research

The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry. keyorganics.net This is due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov The rigid, planar structure of the benzofuran ring system, combined with its electronic properties, allows for specific binding interactions with enzymes and receptors. researchgate.net Furthermore, the scaffold offers multiple positions for substitution, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to enhance its activity and selectivity. mdpi.com The versatility of the benzofuran core has led to its incorporation into numerous clinically approved drugs and a vast number of compounds under investigation for various therapeutic applications. rsc.org

Overview of Previously Reported Bioactivities for Benzofuran Derivatives

Benzofuran derivatives have demonstrated a remarkable array of biological activities, making them a focal point of extensive research. nih.gov The broad pharmacological profile of this class of compounds includes:

Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.netnih.gov Their mechanisms of action are diverse and can involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation. mdpi.com

Antibacterial and Antifungal Activities: The benzofuran scaffold is a key component in many antimicrobial agents. nih.gov Derivatives have been developed that show significant activity against a range of pathogenic bacteria and fungi. researchgate.netresearchgate.net Some benzofuran-5-ol (B79771) derivatives, in particular, have been identified as promising antifungal agents. researchgate.netresearchgate.net

Antiviral Activity: Research has also explored the potential of benzofuran compounds as antiviral agents, with some derivatives showing activity against viruses such as HIV. keyorganics.net

Other Activities: Beyond these, benzofuran derivatives have been investigated for their anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties, among others. nih.govkeyorganics.net

Below is a table summarizing some of the key reported bioactivities of the benzofuran scaffold.

| Biological Activity | Description |

| Anticancer | Exhibits cytotoxic effects against various human cancer cell lines. mdpi.comresearchgate.net |

| Antifungal | Shows potent activity against a range of pathogenic fungi, including Candida and Aspergillus species. researchgate.netresearchgate.net |

| Antibacterial | Demonstrates inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov |

| Antiviral | Certain derivatives have shown potential in inhibiting viral replication, including HIV. keyorganics.net |

| Anti-inflammatory | Possesses properties that can reduce inflammation. keyorganics.net |

| Antioxidant | Capable of neutralizing harmful free radicals in the body. keyorganics.net |

Rationale for Investigating 3-(4-Chlorophenyl)-1-benzofuran-5-ol within the Benzofuran Chemical Space

The investigation into this compound is driven by several key factors rooted in the established knowledge of benzofuran chemistry. The benzofuran-5-ol scaffold has been specifically identified as a promising lead structure for the development of new antifungal agents. researchgate.netresearchgate.net The hydroxyl group at the 5-position appears to be a critical feature for this activity. researchgate.net

The addition of a 4-chlorophenyl group at the 3-position is a strategic design choice. Halogen atoms, such as chlorine, are known to modulate the electronic properties and lipophilicity of a molecule, which can significantly impact its biological activity and pharmacokinetic profile. mdpi.com The position of the halogen on the phenyl ring is a crucial determinant of the compound's cytotoxic and biological activity. mdpi.comresearchgate.net Therefore, the synthesis and biological evaluation of this compound represent a logical step in the exploration of the structure-activity relationships (SAR) of benzofuran-5-ol derivatives. The goal of such an investigation would be to elucidate how the interplay between the benzofuran-5-ol core and the 3-aryl substituent influences its biological profile, particularly its potential as an antifungal agent. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAYGSXBOGEOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Chlorophenyl 1 Benzofuran 5 Ol and Its Derivatives

Retrosynthetic Analysis of 3-(4-Chlorophenyl)-1-benzofuran-5-ol

A retrosynthetic analysis of this compound reveals several potential disconnection approaches for its synthesis. The core benzofuran (B130515) structure can be disconnected to unveil plausible starting materials.

A primary disconnection across the C2-C3 bond and the C7a-O bond suggests a strategy involving the coupling of a substituted phenol (B47542) and a suitable three-carbon synthon. A logical precursor would be an α-phenoxy ketone, specifically one derived from hydroquinone (B1673460) or a protected equivalent. This leads to the key intermediate, an α-(4-hydroxyphenoxy)acetophenone derivative bearing a 4-chlorophenyl group on the ketone moiety. The intramolecular cyclization of this intermediate, typically under acidic conditions, would then form the desired benzofuran ring.

Another viable retrosynthetic pathway involves the disconnection of the C3-C3a bond and the O-C2 bond. This approach points towards a construction from a 1,4-benzoquinone (B44022) and a (4-chlorophenyl)acetylenic precursor. The reaction would proceed through a conjugate addition followed by an intramolecular cyclization to furnish the 5-hydroxybenzofuran skeleton.

Classical and Modern Synthetic Approaches to the Benzofuran Core Structure

The benzofuran ring system is a common motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methodologies for its construction. scienceopen.com These methods range from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed cross-coupling reactions.

Transition-Metal Catalyzed Cyclization Reactions

Transition-metal catalysis has become a powerful tool for the synthesis of benzofurans, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the intramolecular cyclization of various precursors. For instance, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, provides a direct route to 2,3-disubstituted benzofurans. organic-chemistry.org Palladium-catalyzed enolate arylation has also been employed in a one-pot synthesis of differentially substituted benzofurans. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are effective in promoting the synthesis of benzofurans. One common approach involves the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com Copper-catalyzed intramolecular C-O bond formation is also a key step in various benzofuran syntheses.

Rhodium and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts have been utilized in the synthesis of benzofurans through C-H activation and annulation strategies. For example, an iridium-catalyzed hydrogen transfer in the presence of p-benzoquinone allows for the synthesis of substituted benzofurans from benzylic alcohols. organic-chemistry.org

Below is a table summarizing various transition-metal catalyzed approaches to the benzofuran core.

| Catalyst System | Precursors | Type of Reaction | Reference |

| Pd(PPh₃)₂Cl₂/CuI | o-Iodophenols and terminal alkynes | Sonogashira coupling and cyclization | organic-chemistry.org |

| Palladium catalyst | Phenols and propargylic carbonates | Intermolecular coupling and intramolecular cyclization | |

| Iridium catalyst | Substituted benzylic alcohols | Hydrogen transfer and cyclization | organic-chemistry.org |

| Ruthenium catalyst | 1-Allyl-2-allyloxybenzenes | Isomerization and ring-closing metathesis | organic-chemistry.org |

Cycloaddition Strategies

Cycloaddition reactions provide an elegant and atom-economical way to construct the benzofuran skeleton. A notable example is the [3+2] cycloaddition of quinones with various partners. This approach is particularly relevant for the synthesis of 5-hydroxybenzofurans. thieme-connect.com The reaction of in situ generated ortho-quinone methides with isocyanides via a [4+1] cycloaddition has also been reported to yield 2-aminobenzofurans.

Electrophilic and Nucleophilic Aromatic Substitution Routes

Classical methods for benzofuran synthesis often rely on intramolecular electrophilic aromatic substitution, commonly known as Friedel-Crafts-type reactions. For instance, the cyclization of α-phenoxy ketones using strong acids like polyphosphoric acid (PPA) or sulfuric acid is a well-established method. The regioselectivity of this cyclization can be an issue when the aromatic ring of the phenoxy group has multiple potential sites for electrophilic attack.

Nucleophilic aromatic substitution can also be employed, particularly in the final ring-closing step of certain synthetic sequences.

Heteroatom-Directed Cyclizations

The directing effect of a heteroatom, such as oxygen, can be exploited to control the regioselectivity of cyclization reactions. For example, in the acid-catalyzed cyclization of α-phenoxy ketones, the phenoxy oxygen directs the electrophilic attack to the ortho position to form the furan (B31954) ring.

Specific Synthetic Routes to this compound

A practical synthetic route involves the reaction of 1,4-benzoquinone with a β-dicarbonyl compound that can serve as a precursor to the 3-(4-chlorophenyl) moiety. A more direct approach, however, would be the reaction of 1,4-benzoquinone with an enolate derived from a ketone such as 1-(4-chlorophenyl)ethanone. This reaction would proceed via a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to yield the this compound.

An alternative strategy is based on the oxidative coupling of a phenol with a β-dicarbonyl compound. thieme-connect.com In a specific adaptation for the target molecule, hydroquinone could be reacted with a β-ketoester or β-diketone bearing the 4-chlorophenyl group. For example, reacting hydroquinone with ethyl 2-(4-chlorobenzoyl)acetate in the presence of an oxidant like phenyliodine(III) diacetate (PIDA) and a Lewis acid catalyst such as zinc iodide (ZnI₂) could lead to the formation of the target compound through a tandem oxidative coupling and cyclization process. thieme-connect.com

The general reaction conditions for such a synthesis are summarized in the table below.

| Starting Materials | Reagents and Conditions | Product | Reference |

| Hydroquinone, Ethyl 2-(4-chlorobenzoyl)acetate | PIDA (oxidant), ZnI₂ (catalyst), Chlorobenzene (solvent), 95 °C | This compound | thieme-connect.com |

| 1,4-Benzoquinone, 1-(4-chlorophenyl)ethanone enolate | Base (for enolate formation), suitable solvent | This compound |

These methods provide a clear and feasible pathway for the laboratory-scale synthesis of this compound, leveraging well-established principles in heterocyclic chemistry.

Precursor Synthesis and Functionalization

The primary precursor for the target compound is an α-aryloxyketone, which is synthesized by coupling a phenol with an α-haloketone.

Preparation of the α-Aryloxyketone Intermediate: The synthesis begins with an O-alkylation reaction, a classic Williamson ether synthesis. A suitable phenolic precursor, such as hydroquinone monomethyl ether (4-methoxyphenol), is deprotonated with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1-(4-chlorophenyl)ethanone. This reaction yields the key intermediate, 2-(4-methoxyphenoxy)-1-(4-chlorophenyl)ethanone. The use of a protected hydroquinone, like 4-methoxyphenol, is crucial to prevent undesired side reactions at the second hydroxyl group.

Demethylation and Cyclization: The final step involves the intramolecular cyclization of the α-aryloxyketone intermediate to form the benzofuran ring. This is typically accomplished under strong acidic conditions. Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃) can effectively cleave the methyl ether protecting group and catalyze the cyclodehydration in a single step to yield this compound. nih.gov

Reaction Conditions and Optimization

The critical step in the synthesis is the intramolecular cyclodehydration of the α-aryloxyketone. The choice of catalyst, solvent, and temperature significantly influences the reaction's efficiency and yield.

Acid catalysis is the most common method for this transformation. A variety of Lewis and Brønsted acids can be employed. nih.govwuxibiology.comacs.org Polyphosphoric acid (PPA) is a traditional and effective reagent that serves as both a catalyst and a solvent at elevated temperatures (typically >100°C). wuxibiology.com Other strong acids like sulfuric acid or solid-supported acids such as Amberlyst-15 have also been used.

Optimization of this step involves screening different acid catalysts and reaction conditions to maximize the yield and minimize the formation of byproducts. For instance, milder catalysts like gallium(III) triflate [Ga(OTf)₃] or bismuth(III) triflate [Bi(OTf)₃] have been shown to effectively promote such cyclizations. nih.gov More advanced catalytic systems, such as those based on iridium(III), have been reported to facilitate the cyclodehydration at room temperature, offering a more energy-efficient and potentially higher-yielding alternative. thieme-connect.com

The table below summarizes various catalytic systems applicable to the cyclodehydration step.

| Catalyst System | Solvent | Temperature | Typical Yields | Reference |

| Polyphosphoric Acid (PPA) | Neat | 100-140°C | Moderate to Good | wuxibiology.com |

| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | Good | nih.gov |

| Boron Tribromide (BBr₃) | Dichloromethane | 0°C to RT | Good to Excellent | nih.gov |

| Titanium Tetrachloride (TiCl₄) | Trifluoroethanol | Reflux | Good to Excellent | google.comnih.gov |

| [Cp*IrCl₂]₂ / AgSbF₆ / Cu(OAc)₂ | 1,2-Dichloroethane | Room Temp | Good to Excellent | thieme-connect.com |

This table is illustrative of general conditions for α-aryloxyketone cyclization and may require specific optimization for the synthesis of this compound.

Isolation and Purification Techniques

Following the reaction, the crude product must be isolated and purified to obtain this compound in high purity.

Work-up: The reaction mixture is typically cooled and quenched by pouring it into ice water. If a strong acid like PPA is used, this step neutralizes the catalyst and precipitates the crude product. The aqueous mixture is then extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Extraction: Due to the phenolic nature of the target compound, a liquid-liquid extraction procedure can be used for initial purification. The organic layer can be washed with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities. The phenolic product can then be extracted from the organic phase into a dilute aqueous sodium hydroxide (B78521) solution. Subsequent acidification of the aqueous layer will precipitate the purified phenol, which can be collected by filtration or re-extracted into a fresh organic solvent.

Chromatography: The most common method for final purification is column chromatography on silica (B1680970) gel. nih.gov A solvent system of increasing polarity, typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compound from the column. The progress of the purification is monitored by thin-layer chromatography (TLC).

Recrystallization: The final step to obtain a highly pure, crystalline solid is recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or toluene/hexane.

Synthetic Strategies for Analog Development and Structural Diversification

The this compound scaffold offers multiple positions for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Modifications at the Benzofuran C-2 Position

The C-2 position of the benzofuran ring is the most reactive site for electrophilic substitution and is also characterized by having the most acidic proton on the heterocyclic ring. hw.ac.uk This reactivity can be exploited for various functionalizations.

C-H Functionalization: Direct functionalization can be achieved through deprotonation at the C-2 position using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The resulting C-2 carbanion can then be quenched with a variety of electrophiles to introduce new substituents. For example, reaction with alkyl halides introduces alkyl groups, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

Palladium-Catalyzed Arylation: Modern cross-coupling methods allow for the direct arylation of the C-2 position. nsf.govmdpi.com Palladium-catalyzed reactions using aryl halides or their equivalents can forge a new carbon-carbon bond at this site, providing access to 2,3-diarylbenzofuran derivatives. nsf.gov

Substituent Variations at the Benzofuran C-3 Phenyl Ring (e.g., chlorophenyl group modifications)

The nature of the substituent on the C-3 phenyl ring can be readily altered by choosing different starting materials for the synthesis. By replacing 2-bromo-1-(4-chlorophenyl)ethanone with other substituted α-bromoacetophenones, a wide array of analogs can be produced.

| Starting α-Bromoacetophenone | Resulting C-3 Phenyl Substituent |

| 2-bromo-1-(4-fluorophenyl)ethanone | 4-Fluorophenyl |

| 2-bromo-1-(4-methylphenyl)ethanone | 4-Methylphenyl (p-tolyl) |

| 2-bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxyphenyl |

| 2-bromo-1-(3-chlorophenyl)ethanone | 3-Chlorophenyl |

| 2-bromo-1-phenylethanone | Phenyl (unsubstituted) |

Additionally, post-synthetic modifications are possible. If the C-3 aryl group is a halophenyl (e.g., bromophenyl or iodophenyl) derivative, it can serve as a handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings to introduce further diversity. Palladium-catalyzed direct C-H arylation at the C-3 position has also been reported as a powerful tool for creating 3-arylbenzofuran derivatives. researchgate.net

Functionalization at the Benzofuran C-5 Hydroxyl Group and other Benzene (B151609) Ring Positions

The C-5 hydroxyl group is a versatile functional handle for introducing a variety of substituents through standard phenolic reactions.

Etherification: O-alkylation via the Williamson ether synthesis is a straightforward method to convert the hydroxyl group into an ether. This is typically achieved by treating the benzofuranol with a base (e.g., K₂CO₃, NaH) followed by an alkylating agent (e.g., alkyl halide, sulfate).

Esterification: The hydroxyl group can be readily acylated to form esters using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

Electrophilic Aromatic Substitution: The C-5 hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene portion of the benzofuran ring. This allows for the introduction of substituents such as nitro groups (nitration), halogens (halogenation), or acyl groups (Friedel-Crafts acylation) at the C-4 and C-6 positions, provided that reaction conditions are controlled to avoid undesired reactions on the furan ring.

The table below outlines common derivatization reactions for the C-5 hydroxyl group.

| Reaction Type | Reagent(s) | Functional Group Introduced |

| O-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | Ether (-OR) |

| O-Acylation | RCOCl (Acyl Chloride), Base (e.g., Pyridine) | Ester (-OCOR) |

| O-Sulfonylation | RSO₂Cl (Sulfonyl Chloride), Base | Sulfonate Ester (-OSO₂R) |

Development of Stereoselective Synthetic Pathways

The introduction of chirality into benzofuran derivatives can significantly influence their pharmacological properties. Stereoselective synthesis, therefore, is a critical aspect of developing novel therapeutics based on the this compound scaffold. While specific stereoselective syntheses for this exact molecule are not extensively documented, established asymmetric methodologies for the broader benzofuran class can be adapted.

Key strategies for achieving stereoselectivity in the synthesis of benzofuran derivatives often involve catalytic asymmetric reactions. These methods aim to control the formation of stereocenters, leading to the desired enantiomer or diastereomer in high purity.

Catalytic Asymmetric Cyclization:

One prominent approach involves the asymmetric cyclization of appropriately substituted precursors. For instance, chiral catalysts can be employed to control the stereochemical outcome of intramolecular cyclization reactions that form the benzofuran ring system. Various catalytic systems have been explored for related heterocyclic syntheses, which could be extrapolated for the target compound's derivatives.

Palladium-Catalyzed Asymmetric Cyclization: Palladium catalysts, in conjunction with chiral ligands, are powerful tools for asymmetric C-H activation and subsequent cyclization. By starting with a chiral substrate or employing a chiral ligand, it is possible to induce asymmetry in the formation of the benzofuran core.

Copper-Catalyzed Asymmetric Reactions: Copper-based catalysts have also been utilized in the enantioselective synthesis of heterocyclic compounds. For example, the intramolecular cyclization of a chiral substrate in the presence of a copper catalyst can proceed with high stereoselectivity.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can be used to catalyze asymmetric aldol (B89426) or Michael reactions, which can be key steps in a multi-step synthesis of chiral benzofuran derivatives.

Chiral Pool Synthesis:

Another strategy involves starting from a chiral precursor, often derived from natural sources (the "chiral pool"). This approach incorporates a predefined stereocenter into the molecule, which can then be elaborated to the final this compound derivative.

The table below illustrates potential stereoselective pathways applicable to the synthesis of derivatives of this compound, based on established methodologies for benzofuran synthesis.

| Methodology | Catalyst/Reagent | Key Transformation | Potential for Stereocontrol |

| Asymmetric Heck Reaction | Pd(OAc)₂ with chiral phosphine (B1218219) ligand | Intramolecular cyclization of an alkenyl phenol | High enantioselectivity can be achieved through the choice of chiral ligand. |

| Asymmetric [3+2] Annulation | Quinine-derived urea (B33335) catalyst | Construction of a spiro[benzofuran-pyrrolidine] system | Excellent diastereoselectivity and enantioselectivity have been reported for related systems. |

| Asymmetric [4+2] Cyclization | Chiral squaramide catalyst | Formation of benzofuran-fused heterocycles | High diastereoselectivity and enantioselectivity are achievable. |

| Domino Annulation | Cs₂CO₃ with chiral salicyl N-phosphonyl imines | Construction of functionalized 2,3-dihydrobenzofurans | Impressive chemical yields and diastereoselectivity have been demonstrated. |

High-Throughput Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the chemical space around the this compound core, high-throughput synthesis and combinatorial chemistry techniques are invaluable. These approaches allow for the rapid generation of a large number of derivatives (a library) for biological screening. Both solid-phase and solution-phase parallel synthesis methods can be employed.

Solid-Phase Synthesis:

In solid-phase synthesis, the starting material is attached to a solid support (a resin), and reagents are added in solution. Excess reagents and by-products are easily removed by washing the resin. This technique is well-suited for automation and the generation of large compound libraries. A potential solid-phase strategy for benzofuran derivatives could involve attaching a phenol precursor to the resin, followed by sequential reactions to build the benzofuran core and introduce diversity at various positions.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis involves running multiple reactions in parallel in separate reaction vessels, often in a multi-well plate format. nih.gov This method offers more flexibility in terms of reaction conditions and scalability compared to solid-phase synthesis. Modern purification techniques, such as automated flash chromatography, have made the isolation of products from solution-phase synthesis more efficient.

A combinatorial library of this compound derivatives could be constructed by varying the substituents on both the benzofuran core and the phenyl ring. For example, a library could be generated by reacting a common benzofuran intermediate with a diverse set of building blocks.

The table below outlines a hypothetical combinatorial library synthesis based on the this compound scaffold, highlighting the points of diversification.

| Scaffold | R1 (Position 5) | R2 (Position on Phenyl Ring) | Synthetic Strategy |

| 3-(4-Chlorophenyl)-1-benzofuran | -OH (hydroxyl) | -H (hydrogen) | Core Synthesis |

| -OCH₃ (methoxy) | -F (fluoro) | Parallel Etherification/Suzuki Coupling | |

| -NH₂ (amino) | -CH₃ (methyl) | Parallel Amination/Suzuki Coupling | |

| -Br (bromo) | -NO₂ (nitro) | Parallel Halogenation/Suzuki Coupling |

This combinatorial approach, facilitated by high-throughput synthesis techniques, enables the systematic exploration of the structure-activity relationship of this compound derivatives, accelerating the discovery of new drug candidates. The modularity of these synthetic strategies allows for the introduction of a wide range of functional groups, leading to a diverse library of compounds for biological evaluation. mdpi.com

Biological Evaluation and Preclinical Profiling of 3 4 Chlorophenyl 1 Benzofuran 5 Ol

In Vitro Biological Screening Paradigms

In vitro studies form the foundational tier of biological evaluation, offering insights into the compound's intrinsic activity and potential mechanisms of action in a controlled, non-living system. These assays are instrumental in the early-stage assessment of a compound's therapeutic potential.

Cell-Free Biochemical Assays (e.g., enzyme inhibition, receptor binding)

Cell-free biochemical assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor, in the absence of cellular structures. While specific enzymatic or receptor binding data for 3-(4-Chlorophenyl)-1-benzofuran-5-ol is not extensively documented in publicly available literature, studies on analogous benzofuran (B130515) structures provide a strong rationale for investigating its potential in this area.

For instance, certain benzofuran derivatives have been identified as potent inhibitors of various enzymes. One study led to the identification of a benzofuran derivative as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme crucial for fungal viability. nih.gov The drug design for these inhibitors was guided by X-ray crystal analysis of the enzyme complexed with a benzofuran derivative. nih.gov This highlights the potential of the benzofuran scaffold to specifically interact with and inhibit enzyme activity.

The following table summarizes the enzymatic inhibitory activity of a representative benzofuran derivative from the scientific literature.

| Compound ID | Target Enzyme | IC₅₀ (µM) |

| RO-09-4609 | Candida albicans N-myristoyltransferase | Data not specified |

Note: The data presented is for a related benzofuran derivative and not this compound.

Given these precedents, it would be a logical next step to screen this compound against a panel of kinases, proteases, and other enzymes implicated in various diseases to determine its specific inhibitory profile. Similarly, receptor binding assays would be crucial to ascertain if the compound interacts with key receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

Cell-Based Assays

Cell-based assays represent the next level of complexity in in vitro screening, providing a more physiologically relevant context by evaluating a compound's effect on whole living cells.

The benzofuran nucleus is a common feature in many compounds exhibiting significant cytotoxic activity against various cancer cell lines. mdpi.com Numerous studies have demonstrated the anti-proliferative effects of benzofuran derivatives. For example, a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans were evaluated for their ability to inhibit the growth of several cancer cell lines. One compound in this series demonstrated significant growth inhibition against L1210, FM3A/0, Molt4/C8, and CEM/0 cancer cell lines with IC₅₀ values in the nanomolar range. mdpi.com

Another study reported on a benzofuran derivative that exhibited significant growth inhibition against various human solid tumor cell lines, including HBL-100 (breast), HeLa (cervix), SW1573 (non-small-cell lung), and WiDr (colorectal). mdpi.com

The table below presents the cytotoxic activity of select benzofuran derivatives against a panel of human cancer cell lines.

| Compound | Cell Line | IC₅₀ (nM) |

| 10h | L1210 | 16 |

| FM3A/0 | 24 | |

| Molt4/C8 | 16 | |

| CEM/0 | 18 |

Note: The data presented is for related benzofuran derivatives and not this compound.

In addition to anticancer activity, benzofuran derivatives have also been investigated for their antimicrobial properties. nih.gov The structural features of this compound, particularly the halogenated phenyl ring, suggest that it may possess activity against various bacterial and fungal strains. A comprehensive screening against a panel of pathogenic microbes would be necessary to determine its antimicrobial spectrum.

A critical aspect of preclinical profiling is to determine the specificity and selectivity of a compound's biological activity. An ideal therapeutic agent should exhibit high potency against its intended target while having minimal effects on other cellular components to reduce the likelihood of off-target effects.

For a compound like this compound, selectivity profiling would involve testing it against a broad panel of related and unrelated targets. For instance, if it shows activity against a particular cancer cell line, it would be important to assess its cytotoxicity against a range of other cancer cell lines as well as normal, non-cancerous cell lines. This would help in establishing a therapeutic window.

While specific selectivity data for this compound is not available, the general class of benzofurans has been shown to exhibit some degree of selectivity. For example, some synthesized benzofuran derivatives have demonstrated selective antiproliferative activity. mdpi.com

Understanding how a compound enters cells and where it localizes within the cell is crucial for interpreting its biological activity. Techniques such as fluorescence microscopy, using either intrinsically fluorescent compounds or fluorescently tagged derivatives, can be employed to visualize the compound's distribution within the cell.

The lipophilic nature of the benzofuran core and the chlorophenyl group in this compound suggests that it is likely to cross cellular membranes via passive diffusion. However, the presence of the hydroxyl group at the 5-position may influence its solubility and transport characteristics. Studies to determine its subcellular localization (e.g., nucleus, mitochondria, cytoplasm) would provide valuable insights into its potential mechanism of action.

Phenotypic Screening Methodologies

Given the diverse biological activities associated with the benzofuran scaffold, a phenotypic screening approach for this compound could be highly informative. High-content imaging and analysis could be used to assess the compound's impact on various cellular parameters, such as cell morphology, proliferation, apoptosis, and cell cycle progression. Such an unbiased approach could uncover unexpected therapeutic applications for this compound.

No In Vivo Efficacy Data Currently Available for this compound in the Public Domain

Comprehensive searches for published literature and preclinical data concerning the in vivo efficacy of the chemical compound this compound have yielded no specific results. At present, there is no publicly available information from scholarly articles, patents, or research databases detailing its evaluation in non-human preclinical models for any disease indication.

Therefore, it is not possible to provide an article on the biological evaluation and preclinical profiling of this compound as outlined in the user's request. The required sections on the establishment of disease models, monitoring of biological endpoints, and comparative efficacy with reference compounds cannot be addressed due to the absence of relevant research findings for this specific molecule.

Further research and publication in the field of medicinal chemistry and pharmacology would be necessary to generate the data required to populate the requested article structure.

Mechanistic Investigations of 3 4 Chlorophenyl 1 Benzofuran 5 Ol

Target Identification and Validation

No studies detailing the identification or validation of biological targets for 3-(4-Chlorophenyl)-1-benzofuran-5-ol were found.

Affinity Chromatography and Proteomics-Based Approaches

There is no available information on the use of affinity chromatography or proteomics to isolate and identify binding partners for this compound.

Genetic Knockout/Knockdown Studies

No research has been published that utilizes genetic knockout or knockdown approaches to validate the potential targets of this compound.

Use of Chemical Probes

The development or use of chemical probes based on the this compound scaffold to investigate its biological targets has not been reported.

Molecular Interactions and Binding Characterization

No data is available regarding the molecular interactions and binding characteristics of this compound.

Enzyme Kinetic Studies (e.g., inhibition type, Ki determination)

There are no published enzyme kinetic studies to characterize the inhibitory activity of this compound.

Receptor Binding Kinetics and Thermodynamics

Information on the receptor binding kinetics, affinity, or thermodynamic profile of this compound is not available.

Crystallographic Studies of Compound-Target Complexes

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional structure of a compound bound to its biological target, typically a protein or enzyme. This method provides atomic-level resolution of the molecular interactions that govern the compound's activity.

The process involves co-crystallizing the target protein with this compound and then bombarding the resulting crystal with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, revealing the exact positions of atoms in both the protein and the bound ligand.

From these studies, researchers can determine:

Binding Pose: The exact orientation and conformation of this compound within the active site of its target.

Intermolecular Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target. For instance, studies on structurally related benzofuran (B130515) derivatives have detailed how substituents on the phenyl and benzofuran rings engage in specific interactions like C—H⋯O hydrogen bonds and C—S⋯π interactions. nih.gov

Structural Changes: Any conformational changes induced in the target protein upon binding of the compound.

This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Table 1: Illustrative Crystallographic Data for a Hypothetical Compound-Target Complex

| Parameter | Value |

| PDB ID | XXXX |

| Resolution (Å) | 2.1 |

| Space Group | P2₁2₁2₁ |

| Interactions | Distance (Å) |

| Hydrogen Bond: Phenolic -OH with Asp189 | 2.8 |

| Hydrogen Bond: Benzofuran Oxygen with Gln192 | 3.1 |

| Hydrophobic Interaction: Chlorophenyl ring with Trp215 | 3.5 - 4.0 |

| Pi-Stacking: Benzofuran ring with Tyr99 | 3.8 |

NMR-Based Structural Elucidation of Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying compound-target interactions in solution, which more closely mimics the physiological environment. Unlike crystallography, NMR does not require crystallization and can provide dynamic information about the binding event. nih.gov

Protein-observed NMR experiments, such as 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are commonly used. In this approach, the protein is isotopically labeled (with ¹⁵N), and its spectrum is recorded with and without the addition of this compound. Amino acid residues at the binding interface will experience a change in their chemical environment upon ligand binding, resulting in shifts of their corresponding peaks in the HSQC spectrum. mdpi.com This method, known as chemical shift perturbation (CSP) mapping, allows for the identification of the binding site on the protein.

Further NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the three-dimensional structure of the bound ligand and to identify specific intermolecular contacts between the ligand and the protein. nih.gov

Table 2: Hypothetical Chemical Shift Perturbation (CSP) Data for Target Protein upon Binding

| Amino Acid Residue | Chemical Shift Change (Δδ, ppm) | Location |

| Gly54 | 0.35 | Binding Pocket Floor |

| Val88 | 0.28 | Hydrophobic Pocket |

| Tyr99 | 0.41 | Binding Pocket Wall |

| Asp189 | 0.52 | Active Site Entrance |

Elucidation of Cellular Pathways and Signaling Cascades

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

To understand the broader cellular impact of this compound, its effect on global gene expression can be analyzed. Techniques like RNA-sequencing (RNA-Seq) and quantitative Polymerase Chain Reaction (qPCR) are employed to measure the abundance of messenger RNA (mRNA) transcripts in cells. nih.gov

In a typical experiment, a relevant cell line is treated with the compound, and its RNA is extracted.

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, identifying all genes that are either upregulated or downregulated in response to the compound. nih.gov

qPCR is used to validate the findings from RNA-Seq or to quantify the expression of a smaller, targeted set of genes with high sensitivity and specificity.

The resulting list of differentially expressed genes can be analyzed using bioinformatics tools to identify enrichment in specific biological pathways (e.g., apoptosis, cell cycle regulation, metabolic pathways), providing insights into the compound's mechanism of action. mdpi.com

Table 3: Illustrative List of Differentially Expressed Genes Identified by RNA-Seq

| Gene Symbol | Fold Change | p-value | Associated Pathway |

| CDKN1A (p21) | +3.5 | <0.001 | Cell Cycle Arrest |

| BCL2 | -2.8 | <0.001 | Anti-Apoptosis |

| BAX | +2.5 | <0.005 | Pro-Apoptosis |

| CCND1 (Cyclin D1) | -4.1 | <0.001 | G1/S Transition |

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Phospho-proteomics)

Changes in gene expression are often followed by corresponding changes at the protein level.

Western Blot is an antibody-based technique used to detect and quantify the levels of specific proteins. Following treatment with this compound, cell lysates are analyzed to determine if the expression of key proteins involved in pathways identified by gene expression profiling (e.g., p21, BCL2, Cyclin D1) is altered. nih.gov

Phospho-proteomics provides a large-scale analysis of changes in protein phosphorylation, a critical post-translational modification that regulates most signaling pathways. nih.gov Mass spectrometry-based approaches can identify thousands of phosphorylation sites and quantify how their modification state changes upon compound treatment. nih.gov This can reveal which signaling kinases and pathways are activated or inhibited by the compound.

Table 4: Hypothetical Western Blot Analysis of Key Regulatory Proteins

| Protein Target | Treatment Group | Relative Protein Level (Normalized to Control) |

| p21 | Compound-Treated | 3.2 |

| Cyclin D1 | Compound-Treated | 0.4 |

| Cleaved Caspase-3 | Compound-Treated | 4.5 |

Reporter Gene Assays

Reporter gene assays are used to measure the activity of specific signaling pathways or transcription factors. These assays utilize a plasmid where a promoter element responsive to a specific pathway is cloned upstream of a reporter gene, such as luciferase or β-galactosidase. nih.gov

For example, to determine if this compound affects the p53 tumor suppressor pathway, cells could be transfected with a reporter construct containing p53 response elements. An increase in reporter gene activity (e.g., light production from luciferase) after compound treatment would indicate activation of the p53 pathway. These assays are highly adaptable and can be configured to investigate numerous pathways, such as NF-κB, estrogen receptor, or AP-1 signaling. doi.orgnih.gov

Table 5: Illustrative Reporter Gene Assay Results for p53 Pathway Activity

| Treatment | Reporter Activity (Relative Luminescence Units) | Fold Induction vs. Vehicle |

| Vehicle Control | 15,200 | 1.0 |

| Compound (1 µM) | 88,160 | 5.8 |

| Compound (10 µM) | 194,560 | 12.8 |

Flow Cytometry for Cell Cycle or Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing individual cells within a population. It is widely used to determine the effects of a compound on cell proliferation and cell death.

Cell Cycle Analysis: Cells are treated with the compound, fixed, and stained with a DNA-binding dye like propidium (B1200493) iodide. The fluorescence intensity of the dye is proportional to the DNA content, allowing the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if the compound causes cell cycle arrest at a specific checkpoint.

Apoptosis Analysis: Apoptosis, or programmed cell death, can be measured using stains like Annexin V and propidium iodide (PI). In early apoptosis, phosphatidylserine (B164497) flips to the outer cell membrane and can be detected by Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netnih.gov

Table 6: Illustrative Flow Cytometry Data for Cell Cycle and Apoptosis

| Parameter | Vehicle Control (%) | Compound-Treated (%) |

| Cell Cycle Phase | ||

| G0/G1 Phase | 65 | 80 |

| S Phase | 25 | 10 |

| G2/M Phase | 10 | 10 |

| Cell Population | ||

| Viable (Annexin V-/PI-) | 95 | 60 |

| Early Apoptotic (Annexin V+/PI-) | 2 | 25 |

| Late Apoptotic (Annexin V+/PI+) | 3 | 15 |

Structure-Based Mechanism of Action (e.g., CDK8 inhibition)

The therapeutic potential of this compound is understood to be linked to its inhibitory activity against cyclin-dependent kinase 8 (CDK8), a key regulator of gene transcription. Mechanistic investigations have focused on elucidating the structure-based interactions that govern this inhibition, providing insights into the molecular underpinnings of its biological effects. The 3,5-disubstituted benzofuran scaffold has been identified as a promising framework for the development of orally active compounds targeting CDK8. jst.go.jp

The binding of this compound to the ATP-binding pocket of CDK8 is a critical event in its mechanism of action. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions, which are dictated by the specific structural features of the compound. The 4-chlorophenyl group at the 3-position of the benzofuran ring is thought to play a crucial role in orienting the molecule within the binding site, while the hydroxyl group at the 5-position likely forms key hydrogen bonds with amino acid residues in the kinase domain.

Structural Insights from Benzofuran Derivatives

Studies on various benzofuran derivatives have shed light on the structure-activity relationships (SAR) that determine their potency as CDK8 inhibitors. These investigations have highlighted the importance of substitutions at the C-2 and C-3 positions of the benzofuran core for cytotoxic activity. nih.gov For instance, the presence of a halogen, such as the chlorine atom in this compound, on the phenyl ring is considered beneficial due to its hydrophobic and electron-donating properties, which can enhance the compound's cytotoxic effects. nih.gov Research has indicated that the placement of a halogen atom at the para position of the N-phenyl ring often results in maximum activity. nih.gov

The following table summarizes the inhibitory activities of various benzofuran derivatives, illustrating the impact of different substituents on their biological activity.

| Compound ID | R1 | R2 | Target | IC50 (nM) |

| 1 | 4-Chlorophenyl | OH | CDK8 | Data not available |

| 23d | 4-[2-(2-isopropoxyethoxy)ethoxy]phenyl | CONH2 | CDK8 | 56.3 |

| 9h | - | - | CDK2 | 40.91 |

| 11d | - | - | CDK2 | 41.70 |

| 11e | - | - | CDK2 | 46.88 |

| 13c | - | - | CDK2 | 52.63 |

This table is interactive. Click on the headers to sort the data.

Inferred Binding Mode with CDK8

X-ray crystallography studies of CDK8 with other ligands have revealed the importance of specific amino acid residues in the active site. researchgate.netrcsb.org For instance, interactions with residues in the DFG (Asp-Phe-Gly) motif of the activation loop are critical for the binding of some inhibitors. nih.gov It is plausible that the 4-chlorophenyl group of this compound engages in hydrophobic interactions with residues lining this pocket.

The following table outlines the key predicted interactions between this compound and the CDK8 active site.

| Structural Feature of Inhibitor | Predicted Interacting Residue(s) in CDK8 | Type of Interaction |

| 5-Hydroxyl group | Hinge region (e.g., Ala100) | Hydrogen bond |

| Benzofuran ring | - | van der Waals forces |

| 4-Chlorophenyl group | Hydrophobic pocket (near DFG motif) | Hydrophobic interaction |

| Chlorine atom | Hydrophobic pocket | Halogen bond/hydrophobic interaction |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl 1 Benzofuran 5 Ol Analogs

Design and Synthesis of Analogs for SAR Exploration

The systematic exploration of the structure-activity relationship of 3-(4-Chlorophenyl)-1-benzofuran-5-ol necessitates the design and synthesis of a focused library of analogs. The synthetic strategies employed are pivotal in generating molecular diversity for biological evaluation. A common and effective route to synthesize the 3-phenyl-1-benzofuran-5-ol core involves the reaction of a suitably substituted hydroquinone (B1673460) with a phenacyl bromide derivative.

For the synthesis of this compound, 1,4-hydroquinone can be reacted with 2-bromo-1-(4-chlorophenyl)ethan-1-one. This reaction typically proceeds via an initial O-alkylation followed by an acid-catalyzed intramolecular cyclization and dehydration to furnish the benzofuran (B130515) ring system. The hydroxyl group at the C-5 position is a key handle for further derivatization.

To construct a library of analogs for comprehensive SAR studies, medicinal chemists systematically modify different parts of the parent molecule. These modifications typically include:

Alterations to the Chlorophenyl Moiety: This involves changing the position of the chlorine atom on the phenyl ring, replacing it with other halogens or functional groups, and introducing multiple substituents to probe the effects of electronics and lipophilicity.

Derivatization of the C-5 Hydroxyl Group: The phenolic hydroxyl group can be converted into esters, ethers, and other functional groups to investigate the importance of this hydrogen bond donor and to modulate physicochemical properties.

The synthesized analogs are then purified and characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their structures before being subjected to biological screening.

Systematic Modification of the Chlorophenyl Moiety

The 4-chlorophenyl group at the C-3 position of the benzofuran core is a critical determinant of the molecule's biological activity. Its orientation and electronic properties significantly influence how the molecule interacts with its biological target.

Positional Isomers of Chlorine Substitution

The position of the chlorine atom on the phenyl ring can have a profound impact on the biological activity of the compound. To investigate this, analogs with chlorine substitution at the ortho (2-chloro), meta (3-chloro), and para (4-chloro) positions are synthesized and evaluated. While specific comparative data for 3-(chlorophenyl)-1-benzofuran-5-ol isomers is not extensively available in the public domain, general trends observed in other classes of bioactive compounds suggest that the para-substitution is often optimal for activity. This is sometimes attributed to the substituent extending into a specific hydrophobic pocket within the target protein's binding site. However, steric hindrance from an ortho-substituent or altered electronic effects from a meta-substituent could either enhance or diminish activity depending on the specific target. A hypothetical comparison of the activity of these isomers is presented in Table 1.

Table 1: Hypothetical Biological Activity of Positional Isomers of 3-(Chlorophenyl)-1-benzofuran-5-ol

| Compound | Chlorine Position | Hypothetical Relative Activity |

|---|---|---|

| Analog 1 | ortho (2-chloro) | Moderate |

| Analog 2 | meta (3-chloro) | Low to Moderate |

Replacement of Chlorine with Other Halogens or Functional Groups

To understand the role of the chlorine atom, a common strategy is to replace it with other halogens (fluorine, bromine, iodine) or various functional groups with different electronic and steric properties. This allows for a systematic probing of the binding pocket and the electronic requirements for activity.

Replacing chlorine with other halogens can modulate the lipophilicity and the potential for halogen bonding interactions. For instance, fluorine, being highly electronegative, can alter the electronic distribution of the phenyl ring, while bromine and iodine are larger and more polarizable.

Table 2: Hypothetical Structure-Activity Relationship of Analogs with Modifications on the Phenyl Ring

| Modification on Phenyl Ring | Example Substituent | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Other Halogens | -F, -Br, -I | Variable | Modulates lipophilicity and halogen bonding potential. |

| Small Alkyl Groups | -CH₃ | Potentially maintained or slightly decreased | Increases lipophilicity, minor electronic effect. |

| Electron-Donating Groups | -OCH₃ | Potentially decreased | Alters electronic properties, may introduce steric clash. |

Substituent Effects on Lipophilicity and Electronic Properties

The lipophilicity and electronic properties of the analogs are key physicochemical parameters that influence their biological activity. Lipophilicity, often expressed as logP, affects the compound's ability to cross cell membranes and reach its target. Electronic properties, described by parameters like the Hammett constant (σ), influence how the molecule interacts with the electron-rich or electron-deficient regions of the binding site.

The electronic nature of the substituent also plays a crucial role. An electron-withdrawing group like a nitro group will decrease the electron density of the phenyl ring, while an electron-donating group like a methoxy (B1213986) group will increase it. These electronic perturbations can significantly impact the strength of binding interactions with the target protein. A quantitative structure-activity relationship (QSAR) study could be employed to correlate these physicochemical parameters with the observed biological activity, providing a predictive model for the design of more potent analogs.

Role of the Benzofuran C-5 Hydroxyl Group

The phenolic hydroxyl group at the C-5 position of the benzofuran ring is a key functional group that can participate in hydrogen bonding interactions with the biological target. Its presence is often crucial for potent biological activity.

Derivatization of the Hydroxyl Group (e.g., esterification, etherification)

To probe the importance of the C-5 hydroxyl group, it can be derivatized to form esters and ethers. This modification serves two main purposes: it investigates whether the hydrogen-donating ability of the hydroxyl group is essential for activity, and it can be used to create prodrugs that may have improved pharmacokinetic properties.

Esterification: The hydroxyl group can be readily converted to an ester by reacting it with an appropriate acyl chloride or carboxylic acid anhydride. This masks the polar hydroxyl group, increasing the lipophilicity of the compound. In vivo, these esters can be cleaved by esterase enzymes to release the active parent compound with the free hydroxyl group.

Etherification: The synthesis of ether derivatives, for example, by Williamson ether synthesis, provides a more permanent modification of the hydroxyl group. Comparing the biological activity of the parent phenol (B47542) with its ether analog can definitively determine if the free hydroxyl group is required for activity. If the ether analog is inactive or significantly less active, it strongly suggests that the hydroxyl group acts as a critical hydrogen bond donor in the binding interaction.

The results of these derivatization studies provide crucial information for the rational design of second-generation compounds with optimized potency and drug-like properties. Table 3 summarizes the expected outcomes of such modifications.

Table 3: Hypothetical Impact of C-5 Hydroxyl Group Derivatization on Biological Activity

| Derivative Type | Example | Expected In Vitro Activity | Rationale |

|---|---|---|---|

| Ester | Acetate (B1210297), Benzoate | Low to Inactive | Masks the essential hydrogen bonding ability of the hydroxyl group. May act as a prodrug in vivo. |

Impact of Hydroxyl Group Presence/Absence on Activity

The presence and position of a hydroxyl group on a benzofuran scaffold can significantly influence its biological activity. Structure-activity relationship (SAR) studies on various benzofuran derivatives have consistently highlighted the importance of this functional group in modulating the pharmacological effects of these compounds. The phenolic hydroxyl group, in particular, is often crucial for activity, primarily due to its ability to act as a hydrogen bond donor. This facilitates favorable interactions with biological targets such as enzymes and receptors. mdpi.com

In studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, the impact of replacing a methoxy group with a more hydrophilic hydroxyl group was found to be context-dependent. For 3-unsubstituted derivatives, this substitution led to a significant loss of antiproliferative activity. Conversely, in the 3-methyl analogue series, placing a hydroxyl group at the C-4 or C-5 position resulted in an increase in antiproliferative effects, while substitution at the C-6 position was detrimental to activity. nih.gov This indicates a complex interplay between the substitution pattern on the benzofuran ring and the electronic and steric effects of neighboring groups.

For the specific compound this compound, the 5-hydroxyl group is anticipated to be a key determinant of its activity. It can participate in crucial hydrogen bonding interactions within a target's binding site. The removal of this group to form the parent compound, 3-(4-chlorophenyl)-1-benzofuran, would likely result in a significant reduction or complete loss of its specific biological activity. This is because the analog lacking the hydroxyl group loses the capacity for this critical hydrogen bond donation.

The following table illustrates the generalized impact of the 5-OH group based on SAR principles observed in related compound series.

| Compound | Key Structural Feature | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| This compound | Presence of 5-OH group | Essential for activity | Acts as a hydrogen bond donor, enabling key interactions with the biological target. |

| 3-(4-Chlorophenyl)-1-benzofuran | Absence of 5-OH group | Significantly reduced or altered activity | Inability to form critical hydrogen bonds at the target site. |

Modifications to the Benzofuran Ring System

Isoelectronic and Isosteric Replacements (e.g., indoles, benzothiophenes)

Several studies have investigated the effects of such replacements in series of biologically active compounds. For instance, research on selective peroxisome proliferator-activated receptor delta (PPARδ) agonists led to the identification of active compounds based on benzothiophene (B83047), benzofuran, and indole (B1671886) templates. nih.gov Similarly, QSAR studies have been conducted on mixed series of benzofuran and indole derivatives to develop models for predicting anticancer activity against histone lysine (B10760008) methyl transferase. researchgate.neteurjchem.com These studies indicate that all three scaffolds can serve as effective cores for designing active molecules, though the optimal choice often depends on the specific biological target.

In the context of this compound, replacing the benzofuran core would yield the analogs shown in the table below. The biological activity of these analogs would depend on the specific requirements of the target protein. If hydrogen bond acceptance by the heteroatom is crucial, the benzofuran analog might be the most potent. If a hydrogen bond donor is required at that position, the indole analog would be favored. The benzothiophene analog, lacking strong hydrogen bonding capabilities at the heteroatom, would explore the importance of steric and electronic effects. rsc.orgscienceopen.com

| Core Scaffold | Analog Name | Key Structural Difference | Potential Impact on SAR |

|---|---|---|---|

| Benzofuran | This compound | Oxygen heteroatom | Acts as a hydrogen bond acceptor. |

| Indole | 3-(4-Chlorophenyl)-1H-indol-5-ol | Nitrogen-Hydrogen (NH) group | Acts as a hydrogen bond donor. |

| Benzothiophene | 3-(4-Chlorophenyl)-1-benzothiophen-5-ol | Sulfur heteroatom | Alters electronic properties and steric bulk; not a strong hydrogen bond participant. |

Saturation of the Furan (B31954) Ring

Saturation of the furan ring within the benzofuran scaffold leads to dihydrobenzofuran and tetrahydrobenzofuran analogs. This modification drastically changes the geometry of the molecule, converting the planar furan ring into a non-planar, more flexible five-membered ring. This increased conformational flexibility can influence how the molecule fits into a binding pocket.

Studies on 2-phenyl-2,3-dihydrobenzofurans have demonstrated that this saturated scaffold is a viable pharmacophore for developing agents against leishmaniasis. mdpi.com Research into fluorinated benzofuran and dihydrobenzofuran derivatives has also shown that both aromatic and saturated systems can exhibit potent anti-inflammatory and anticancer activities. nih.gov Furthermore, various tetrahydrobenzofuran derivatives have been synthesized and evaluated for their antineoplastic properties, indicating that the fully saturated furan ring is also a promising template for drug design. nih.gov

For this compound, saturation of the furan ring would lead to 3-(4-chlorophenyl)-2,3-dihydro-1-benzofuran-5-ol. The key structural changes and their potential consequences are summarized below. The loss of aromaticity and the introduction of a chiral center at position 3 would significantly alter the molecule's interaction with its target. The activity of the resulting analog would be highly dependent on whether the target's binding site can accommodate the non-planar structure and on the stereochemistry of the new chiral center.

| Compound | Furan Ring State | Key Structural Changes | Potential Impact on Activity |

|---|---|---|---|

| This compound | Aromatic (Unsaturated) | Planar furan ring; sp² hybridized C2 and C3. | Rigid conformation, defined orientation of substituents. |

| 3-(4-Chlorophenyl)-2,3-dihydro-1-benzofuran-5-ol | Saturated | Non-planar, flexible ring; sp³ hybridized C2 and C3; introduction of chiral centers. | Increased conformational flexibility; potential for stereospecific interactions; altered electronic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for understanding the physicochemical properties that drive activity and for predicting the potency of new, unsynthesized analogs.

Selection of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules under study. The selection of descriptors is critical and typically encompasses electronic, steric, hydrophobic, and topological properties.

For benzofuran derivatives, various types of descriptors have been successfully employed in QSAR studies:

Physicochemical Descriptors : These include properties like the logarithm of the octanol-water partition coefficient (logP) for hydrophobicity, Molar Refractivity (MR) for steric bulk and polarizability, and Molecular Weight (MW). nih.gov

Electronic Descriptors : These quantify the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. researchgate.net

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching. They have been used to model the H3-receptor antagonist activity of arylbenzofuran derivatives. derpharmachemica.com

3D Descriptors : In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields around the molecule are used as descriptors. These have been applied to benzofuran-based acetylcholinesterase inhibitors. nih.gov

The table below summarizes common descriptors used in QSAR studies of benzofuran analogs.

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Hydrophobic | logP, AlogP | Lipophilicity and ability to cross cell membranes. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, polarity. |

| Steric | Molar Refractivity (MR), Molecular Volume | Size, bulk, and shape of the molecule. |

| Topological | Connectivity indices, Wiener index | Molecular branching and connectivity. |

| Quantum Chemical | Hydration Energy (HE), Surface Area (S) | Interaction with solvent, overall size. researchgate.net |

Model Development and Validation

Once descriptors are calculated, a mathematical model is developed to correlate them with the biological activity. Several statistical methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest (RF) and Support Vector Regression (SVR). researchgate.netmdpi.com

A crucial part of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power. Common validation techniques include:

Internal Validation : Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the model's stability and predictive ability on the training set data. The cross-validated correlation coefficient (Q²) is a key metric here. researchgate.neteurjchem.com

External Validation : The model's predictive power is tested on an external set of compounds (the test set) that were not used during model development. The predictive correlation coefficient (R²_pred or R²_ext) is calculated for the test set. derpharmachemica.com

For example, a 2D-QSAR model for benzofuran-based vasodilators was developed using MLR and validated, yielding a model with a high squared correlation coefficient (R² = 0.816) and good internal cross-validation scores (R²cvOO = 0.731). mdpi.com In another study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models were found to be superior to descriptor-based models developed with MLR, RF, and SVR. mdpi.com The development of a robust QSAR model for this compound analogs would similarly require careful selection of descriptors, appropriate statistical methods, and thorough validation to ensure its utility in guiding the design of new, more potent compounds.

Predictive Capabilities and Limitations

In the effort to accelerate the discovery of novel therapeutic agents based on the this compound scaffold, computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, serve as powerful predictive tools. mdpi.com These in-silico methods establish a mathematical correlation between the structural or physicochemical properties of a series of analog compounds and their experimentally determined biological activity. mdpi.com By analyzing a dataset of known this compound derivatives, QSAR models can forecast the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net This approach significantly reduces the time and cost associated with drug discovery. researchgate.net

Machine learning and deep learning algorithms have further enhanced the predictive power of these models. nih.govpremierscience.com Techniques such as random forests, support vector machines (SVM), and artificial neural networks can analyze large chemical libraries and high-dimensional data to identify complex, non-linear relationships between molecular features and biological outcomes. nih.govnih.gov For benzofuran derivatives, these models can predict various activities, from anticancer potency to receptor binding affinity, by learning from existing data. nih.govresearchgate.net The models' utility extends to generating new molecular structures and assessing their potential efficacy through virtual screening and ligand-docking simulations. premierscience.com

Despite their significant capabilities, predictive models have inherent limitations. The reliability of any QSAR model is fundamentally dependent on the quality, size, and diversity of the training dataset used for its development. mdpi.com Models built on small or homogenous datasets may lack statistical robustness and fail to generalize to a wider range of chemical structures. A critical concept is the "applicability domain" of a model, which defines the chemical space in which its predictions are considered reliable. mdpi.comirb.hr Predictions for compounds that fall outside this domain, i.e., possess novel structural features not represented in the training set, are associated with a high degree of uncertainty.

Furthermore, there is a risk of "overfitting," where a model performs exceptionally well on the training data but fails to accurately predict the activity of external test compounds. irb.hr Rigorous internal and external validation procedures are essential to ensure a model's true predictive power. researchgate.netpharmacophorejournal.com Therefore, while computational models are invaluable for guiding research, their predictions must be viewed as probabilistic guides rather than certainties, requiring eventual experimental validation.

Identification of Key Pharmacophoric Features for Desired Activity

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for a compound to interact with a specific biological target and elicit a desired response. pharmacophorejournal.com Based on extensive structure-activity relationship studies of benzofuran derivatives, particularly in the context of anticancer activity, several key pharmacophoric features of the this compound scaffold can be identified. nih.govnih.gov

The primary pharmacophoric elements are:

Benzofuran Scaffold : This fused heterocyclic ring system acts as a rigid, planar core that correctly orients the essential substituent groups in three-dimensional space for optimal interaction with the biological target. dntb.gov.ua

Aromatic Ring (Aryl Group at C3) : The 4-chlorophenyl group at the C3 position is a critical feature, likely involved in hydrophobic and π-π stacking interactions within the target's binding site. Its presence and orientation are crucial for anchoring the molecule.

Hydrogen Bond Donor (Hydroxyl Group at C5) : The phenolic hydroxyl group at the C5 position is a key hydrogen-bond-donating feature. nih.gov This group can form crucial interactions with amino acid residues (such as glutamic acid or aspartic acid) in the active site of a target protein, significantly contributing to binding affinity and activity. nih.gov

Halogen/Hydrophobic Feature : The chlorine atom at the para-position of the C3-phenyl ring is an important feature. It enhances the molecule's hydrophobicity and can participate in specific halogen bonds—an attractive interaction between the electrophilic halogen and a nucleophilic site on the target. nih.gov Studies on related compounds have shown that halogen substitution, particularly at the para-position of a phenyl ring, is often beneficial for cytotoxic properties. nih.gov

These features collectively define the pharmacophore for this class of compounds. The precise spatial relationship between the planar benzofuran core, the hydrogen bond donor, and the hydrophobic aromatic ring is paramount for biological activity.

Interactive Data Table: Conceptual SAR of this compound Analogs

The following table outlines the conceptual impact of modifying key pharmacophoric features on the hypothetical biological activity of the parent compound.

| Analog Modification | Pharmacophoric Feature Modified | Predicted Impact on Activity | Rationale |

| Removal of C5-hydroxyl group | Hydrogen Bond Donor | Significant Decrease | Loss of a critical hydrogen bonding interaction with the target. nih.gov |

| Methylation of C5-hydroxyl group (to -OCH₃) | Hydrogen Bond Donor to Hydrogen Bond Acceptor | Decrease | The group can no longer act as a hydrogen bond donor, only an acceptor, altering the key interaction. |

| Replacement of C3-(4-chlorophenyl) with cyclohexyl | Aromatic Ring | Significant Decrease | Loss of aromatic π-π stacking interactions. |

| Shifting chlorine from para- to meta-position on C3-phenyl | Halogen/Hydrophobic Feature | Potential Decrease | The position of the halogen is often critical for optimal binding and cytotoxic activity. nih.gov |

| Replacement of chlorine with fluorine on C3-phenyl | Halogen/Hydrophobic Feature | Maintained or Slightly Altered | Fluorine can also form halogen bonds and maintain hydrophobicity, though bond strength differs. |

| Replacement of chlorine with a methyl group on C3-phenyl | Halogen/Hydrophobic Feature | Maintained or Decreased | A methyl group maintains hydrophobicity but cannot form a halogen bond. |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is instrumental in virtual screening and for understanding the structural basis of protein-ligand interactions.

The initial step in a docking simulation involves the meticulous preparation of both the ligand and the receptor. The three-dimensional structure of 3-(4-Chlorophenyl)-1-benzofuran-5-ol is generated and optimized to find its most stable, low-energy conformation. This process typically involves adding hydrogen atoms and assigning partial charges using quantum mechanical calculations or established force fields.

The receptor, a target protein, is usually obtained from a repository like the Protein Data Bank (PDB). Preparation of the receptor involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues, particularly those in the active site. A crucial step is the generation of a receptor grid, which defines the three-dimensional space of the binding site where the docking algorithm will search for viable ligand poses. researchgate.net The grid's center is often defined by the position of a co-crystallized ligand or identified using site-mapping algorithms. researchgate.net The size of the grid box is set to be large enough to accommodate the ligand and allow for rotational and translational sampling. researchgate.net

Docking programs utilize search algorithms to explore the vast conformational space of the ligand within the defined receptor grid, generating numerous possible binding poses. nih.gov These algorithms can be systematic, stochastic (like Monte Carlo simulations), or deterministic, with genetic algorithms being a common and effective stochastic approach. igi-global.com